molecular formula C6H11NO B1383062 1-Aminohex-5-yn-3-ol CAS No. 1567021-30-0

1-Aminohex-5-yn-3-ol

Cat. No. B1383062
M. Wt: 113.16 g/mol
InChI Key: VVVAIYAOAOPWIY-UHFFFAOYSA-N
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Description

1-Aminohex-5-yn-3-ol is an organic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Aminohex-5-yn-3-ol is 1S/C6H11NO/c1-2-3-6(8)4-5-7/h1,6,8H,3-5,7H2 . This indicates that the molecule consists of a six-carbon chain with an amino group (-NH2) attached to the first carbon, a hydroxyl group (-OH) attached to the sixth carbon, and a triple bond between the second and third carbons.

. It is stored at a temperature of 4°C .

Scientific Research Applications

This compound is related to α-Amino acids (a-AAs), which are indispensable building blocks of life . They serve countless biological functions in most living things . Besides their primary function as structural units of peptides and proteins, they also serve countless biological functions in most living things . Thus, apart from 20 proteinogenic/coded a-AAs, hundreds of structurally varied a-AAs have been found in the peptides of cell walls and capsules of numerous bacteria and fungi as well as in various natural antibiotics .

Furthermore, naturally occurring a-AAs have been continually used as a “chiral pool” for the preparation of a plethora of biologically and pharmacologically active compounds and are widely applied in the pharmaceutical, agrochemical, and food industries . Tailor-made a-AAs are increasingly employed in the preparation of new synthetic enzymes, hormones, and immunostimulants . More recently, sterically constrained a-AAs have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions .

“1-Aminohex-5-yn-3-ol” is a chemical compound that has gained significant importance in recent years due to its diverse biological and chemical properties . The synthesis and characterization of this compound have provided researchers with new insights into its potential applications in various fields of research and industry .

This compound is related to α-Amino acids (a-AAs), which are indispensable building blocks of life . They serve countless biological functions in most living things . Besides their primary function as structural units of peptides and proteins, they also serve countless biological functions in most living things . Thus, apart from 20 proteinogenic/coded a-AAs, hundreds of structurally varied a-AAs have been found in the peptides of cell walls and capsules of numerous bacteria and fungi as well as in various natural antibiotics .

Furthermore, naturally occurring a-AAs have been continually used as a “chiral pool” for the preparation of a plethora of biologically and pharmacologically active compounds and are widely applied in the pharmaceutical, agrochemical, and food industries . Tailor-made a-AAs are increasingly employed in the preparation of new synthetic enzymes, hormones, and immunostimulants . More recently, sterically constrained a-AAs have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological functions .

“1-Aminohex-5-yn-3-ol” is a chemical compound that has gained significant importance in recent years due to its diverse biological and chemical properties . The synthesis and characterization of this compound have provided researchers with new insights into its potential applications in various fields of research and industry .

properties

IUPAC Name

1-aminohex-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h1,6,8H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVAIYAOAOPWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminohex-5-yn-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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